

An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 6-hydroxyhexanoate*

Cat. No.: *B105495*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-hydroxyhexanoate is a bifunctional organic compound featuring both a hydroxyl group and an ethyl ester. This unique structure makes it a valuable and versatile building block in organic synthesis. Its CAS number is 5299-60-5.^[1] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its applications, particularly in the realm of drug development and life sciences research.

Physicochemical Properties

Ethyl 6-hydroxyhexanoate is a colorless to almost colorless clear liquid at room temperature. [1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **Ethyl 6-hydroxyhexanoate**

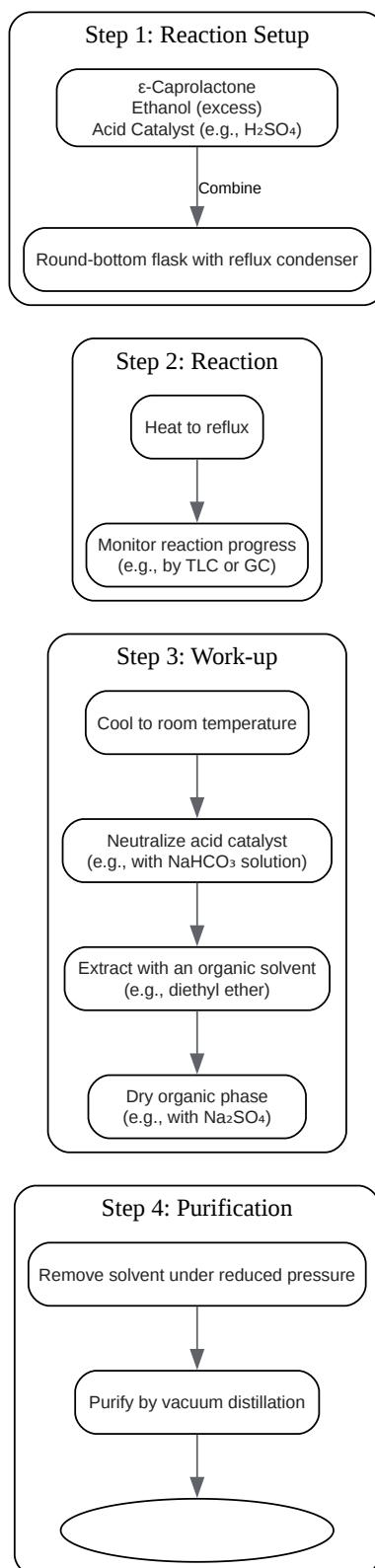
Property	Value	Reference(s)
CAS Number	5299-60-5	[1]
Molecular Formula	C ₈ H ₁₆ O ₃	[1]
Molecular Weight	160.21 g/mol	[1] [2]
Appearance	Colorless to almost colorless clear liquid	[1]
Boiling Point	127-128 °C at 12 mmHg	[1] [3]
Density	0.985 g/mL at 25 °C	[1] [3]
Refractive Index (n _{20/D})	1.437	[1] [3]
SMILES	CCOC(=O)CCCCCO	[2]
InChI	InChI=1S/C8H16O3/c1-2-11-8(10)6-4-3-5-7-9/h9H,2-7H2,1H3	[2]
InChIKey	HYXRUZUPCFVWAH-UHFFFAOYSA-N	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Ethyl 6-hydroxyhexanoate**. Key spectral features are summarized below.

- ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic peaks for the ethyl group (a triplet and a quartet), methylene groups of the hexanoate chain, and a methylene group adjacent to the hydroxyl group.
- ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the carbons of the ethyl group, and the four unique methylene carbons of the hexanoate backbone.
- IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the C=O stretching of the ester group (around 1730 cm⁻¹) and a broad absorption for the O-H

stretching of the hydroxyl group (around $3300\text{-}3500\text{ cm}^{-1}$).


- MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.

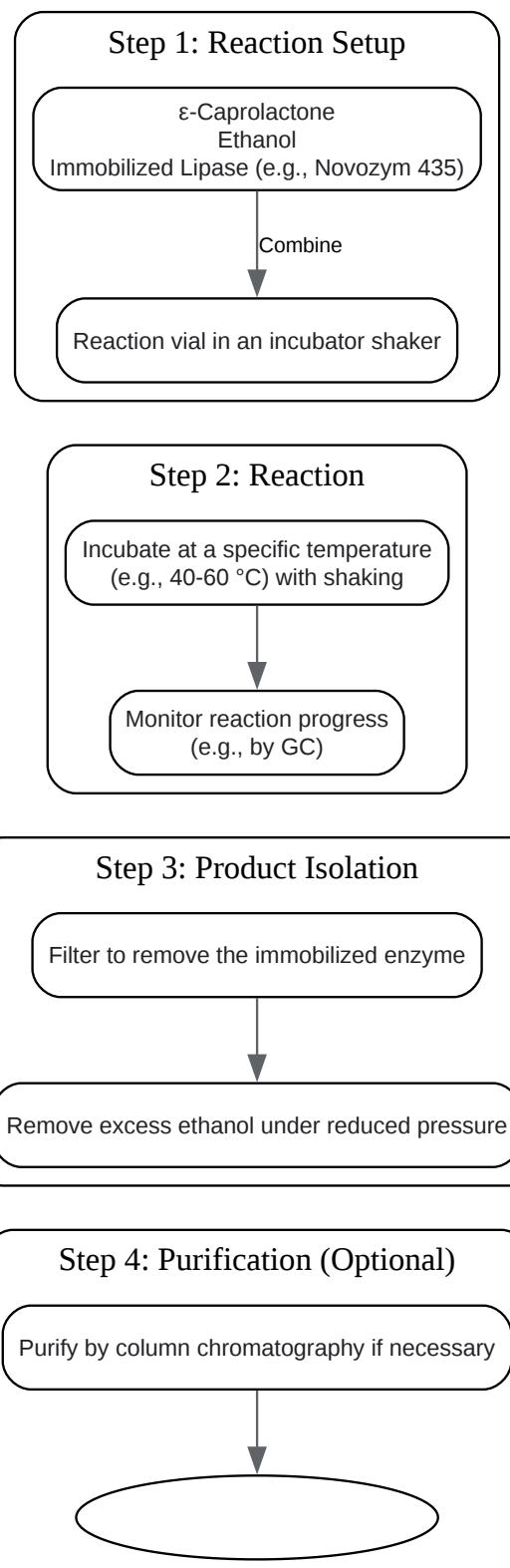
Synthesis of Ethyl 6-hydroxyhexanoate

The most common and practical synthesis of **Ethyl 6-hydroxyhexanoate** involves the ring-opening of ϵ -caprolactone. This can be achieved through acid-catalyzed or lipase-catalyzed methods.

Acid-Catalyzed Synthesis from ϵ -Caprolactone

This method involves the acid-catalyzed ethanolysis of ϵ -caprolactone. A general workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)


Acid-Catalyzed Synthesis Workflow

Experimental Protocol:

- Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ϵ -caprolactone, an excess of absolute ethanol, and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Reaction: Heat the mixture to reflux and maintain the temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
- Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent such as diethyl ether. Wash the organic layer with brine, and dry it over anhydrous sodium sulfate.
- Purification: Remove the solvent by rotary evaporation. The crude product is then purified by vacuum distillation to yield pure **Ethyl 6-hydroxyhexanoate**.^[4]

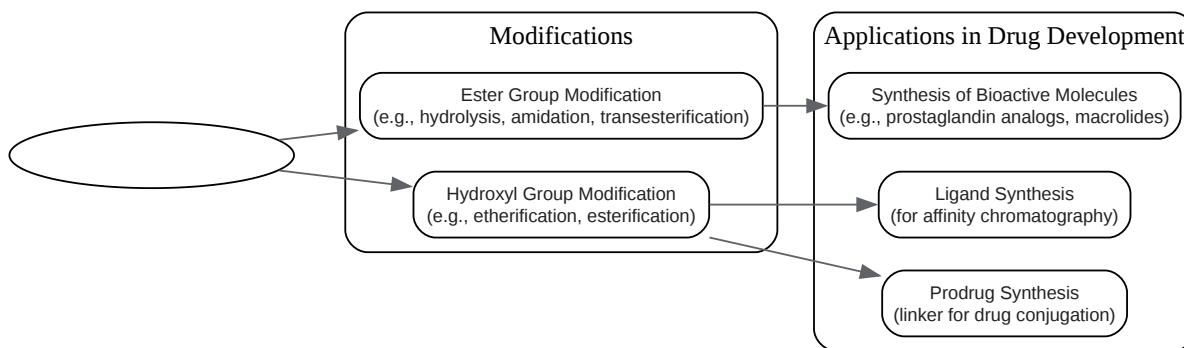
Lipase-Catalyzed Synthesis from ϵ -Caprolactone

Enzymatic synthesis offers a milder and more environmentally friendly alternative to acid catalysis. Lipases, such as *Candida antarctica* lipase B (CALB), can effectively catalyze the ring-opening of ϵ -caprolactone in the presence of ethanol.

[Click to download full resolution via product page](#)

Lipase-Catalyzed Synthesis Workflow

Experimental Protocol:


- Reaction Setup: In a reaction vial, combine ϵ -caprolactone, ethanol, and an immobilized lipase (e.g., Novozym 435, which is CALB immobilized on an acrylic resin). The reaction is typically performed in a solvent-free system or in an organic solvent.
- Reaction: Incubate the mixture at a controlled temperature (typically between 40-60 °C) with constant shaking to ensure proper mixing. Monitor the conversion of the starting material by GC.
- Product Isolation: Once the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed and reused.
- Purification: Remove the excess ethanol and any solvent used under reduced pressure. If necessary, the product can be further purified by column chromatography.

Applications in Research and Drug Development

Ethyl 6-hydroxyhexanoate's bifunctionality makes it a valuable synthon for the synthesis of more complex molecules with potential biological activity.^[1] It is not known to have direct activity on signaling pathways itself but serves as a crucial building block.

Role as a Versatile Synthon

The hydroxyl and ester groups of **Ethyl 6-hydroxyhexanoate** can be selectively modified, allowing for its incorporation into a variety of molecular scaffolds.

[Click to download full resolution via product page](#)

Versatility of **Ethyl 6-hydroxyhexanoate** in Synthesis

Prodrug Synthesis

Ethyl 6-hydroxyhexanoate is a suitable building block for the synthesis of prodrugs.^{[3][5]} The hydroxyl group can be used to attach a drug molecule through an ester or carbonate linkage, while the ethyl ester can be designed for controlled release within the body. Its fatty acid-like structure can also influence the pharmacokinetic properties of the parent drug.

Synthesis of Bioactive Molecules and Ligands

The six-carbon chain with a terminal hydroxyl group is a structural motif found in various bioactive molecules. **Ethyl 6-hydroxyhexanoate** can serve as a starting material or intermediate in the synthesis of:

- Prostaglandin Analogs: These are potent lipid compounds with diverse physiological effects.
- Macrolide Antibiotics: The hydroxy ester functionality can be incorporated into the complex structures of these antibiotics.
- Affinity Ligands: It has been used in the preparation of N-5-Carboxypentyl-1-deoxymannojirimycin, a ligand for the creation of affinity resins used in the purification of specific mannosidases.

Safety and Handling

Ethyl 6-hydroxyhexanoate is classified as an irritant. It can cause skin and serious eye irritation, and may cause respiratory irritation.^[3] Appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn when handling this compound.^[4] It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Ethyl 6-hydroxyhexanoate is a valuable and versatile bifunctional molecule with significant applications in organic synthesis. Its straightforward synthesis from ϵ -caprolactone and its utility as a building block for more complex molecules, including prodrugs and bioactive compounds, make it a compound of interest for researchers in chemistry, life sciences, and drug development. This guide provides a foundational understanding of its properties, synthesis, and applications to aid in future research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Ethyl 6-hydroxyhexanoate | C8H16O3 | CID 357781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-ヒドロキサン酸エチル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. How To [chem.rochester.edu]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 6-hydroxyhexanoate (CAS: 5299-60-5)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105495#ethyl-6-hydroxyhexanoate-cas-number-5299-60-5>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com